
Lignina (Desalcalinizada)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lignin (Dealkaline) is a complex aromatic polymer found in the cell walls of plants, particularly in wood and bark. It is one of the most abundant organic polymers on Earth, second only to cellulose. Lignin provides structural support, impermeability, and resistance against microbial attack and oxidative stress. The dealkaline form of lignin is obtained through processes that remove alkaline components, making it more suitable for various industrial applications .
Aplicaciones Científicas De Investigación
Lignin (Dealkaline) has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Lignin (Dealkaline) primarily targets the cellulose and hemicellulose components of plant cell walls . It forms a complex, three-dimensional biopolymer network within these cell walls, providing rigidity and strength . This interaction with cellulose and hemicellulose is crucial for the structural integrity of plant tissues .
Mode of Action
Lignin (Dealkaline) interacts with its targets through a process known as delignification . During this process, lignin is dissolved and removed from the plant cell wall, allowing for the separation of cellulose and hemicellulose . This dissolution is achieved through the use of solvents, such as deep eutectic solvents (DESs), which have been found to exhibit superior delignification performance .
Biochemical Pathways
The biosynthesis of lignin involves a complex biochemical pathway initiated by the deamination of L-phenylalanine or tyrosine into cinnamic acid . A series of hydroxylation and methylation reactions then convert cinnamic acid into a variety of hydroxycinnamic acids, which act as precursors for lignin . These hydroxycinnamic acids are also precursors for flavonoids .
Pharmacokinetics
Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are likely minimal. Lignin has been explored for potential applications as drug eluting antimicrobial coatings for medical materials .
Análisis Bioquímico
Biochemical Properties
Lignin (Dealkaline) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, during the pyrolysis of Lignin (Dealkaline), it interacts with solid acid and base catalysts like ZSM-5, Y-zeolite, MgO, and CaO .
Cellular Effects
The effects of Lignin (Dealkaline) on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lignin (Dealkaline) exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Lignin (Dealkaline) change in laboratory settings. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lignin (Dealkaline) vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Lignin (Dealkaline) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Lignin (Dealkaline) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Lignin (Dealkaline) and its effects on activity or function are complex. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lignin can be extracted from lignocellulosic biomass using various methods. One common method involves the use of alkaline deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that dissolve lignin at lower temperatures . The process typically involves heating the biomass with the DES, followed by solid-liquid separation to recover the lignin .
Industrial Production Methods
Industrial production of dealkaline lignin often involves the kraft pulping process, where wood chips are treated with sodium hydroxide and sodium sulfide at high temperatures and pressures. This process breaks down the lignin and separates it from cellulose and hemicellulose, resulting in black liquor. The black liquor is then processed to recover lignin .
Análisis De Reacciones Químicas
Types of Reactions
Lignin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, nitrobenzene.
Reducing Agents: Sodium borohydride, hydrazine.
Catalysts: Metallic oxides, enzymes like lignin peroxidase and manganese peroxidase.
Major Products
The major products formed from these reactions include phenolic compounds, aromatic hydrocarbons, and various functionalized lignin derivatives .
Comparación Con Compuestos Similares
Lignin is often compared with other lignocellulosic components like cellulose and hemicellulose. Unlike cellulose, which is a linear polymer of glucose, lignin is a highly branched, heterogeneous polymer composed of phenylpropane units . This unique structure gives lignin its distinct properties, such as high thermal stability and resistance to microbial degradation .
Similar Compounds
Cellulose: A linear polymer of glucose units.
Hemicellulose: A branched polymer composed of various sugar monomers.
Lignin’s unique aromatic structure and its ability to undergo various chemical modifications make it a valuable resource for numerous applications, distinguishing it from other lignocellulosic components .
Propiedades
Número CAS |
9005-53-2 |
|---|---|
Origen del producto |
United States |
Q1: What is the role of lignin (dealkaline) in the isolation of Microtetraspora glauca and related actinomycetes?
A1: In a study by Nonomura and Hayakawa [], lignin (dealkaline) served as the primary carbon source in a novel agar medium (LSV-SE) designed for the selective isolation of Microtetraspora glauca and related actinomycetes from soil samples. These bacteria are known for their ability to degrade lignocellulose, a complex plant material. The use of lignin (dealkaline) in the LSV-SE agar likely provides a selective advantage to these specific actinomycetes, promoting their growth and sporulation while inhibiting the growth of other microorganisms.
Q2: Are there alternative carbon sources that could be used instead of lignin (dealkaline) for this purpose?
A2: While other carbon sources might support the growth of Microtetraspora glauca, the use of lignin (dealkaline) likely contributes to the selectivity of the LSV-SE medium []. Further research is needed to investigate whether alternative carbon sources could provide a similar level of selectivity for the isolation of this specific group of actinomycetes.
Q3: How is lignin (dealkaline) used in the production of liquid fuels?
A3: Although not directly addressed in the provided abstracts [, ], lignin (dealkaline) can be used as a feedstock for the catalytic valorization process to produce liquid fuels. This process typically involves depolymerizing the lignin into smaller molecules, which can then be upgraded into fuels. The dealkaline nature of the lignin might influence its reactivity and the choice of catalysts and reaction conditions used in the valorization process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


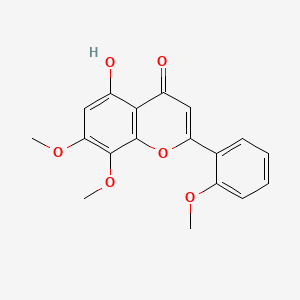

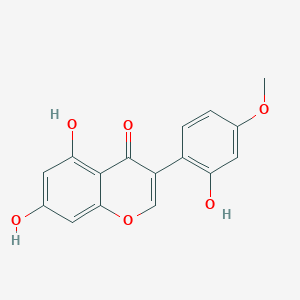


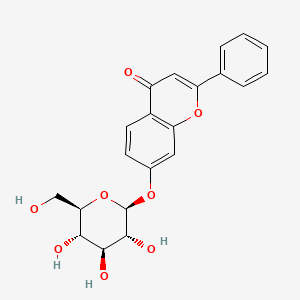
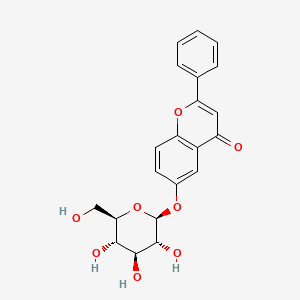
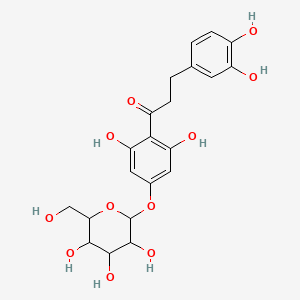
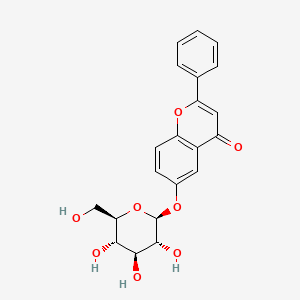
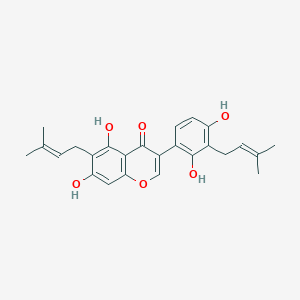
![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B600489.png)
